Cas no 1349902-83-5 (1-methyl-1H-indole-4-thiol)

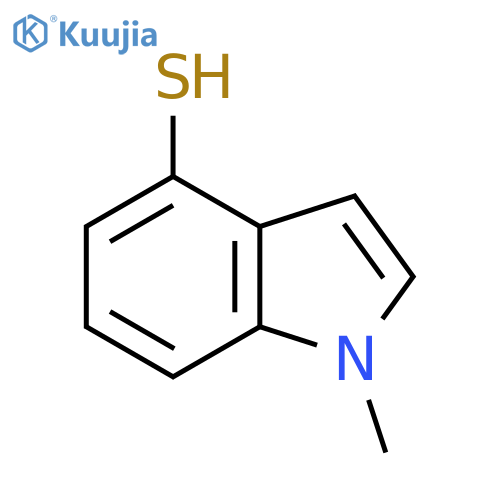

1-methyl-1H-indole-4-thiol structure

商品名:1-methyl-1H-indole-4-thiol

1-methyl-1H-indole-4-thiol 化学的及び物理的性質

名前と識別子

-

- 1-methyl-1H-indole-4-thiol

- 1349902-83-5

- SCHEMBL21893432

- EN300-1844121

-

- インチ: 1S/C9H9NS/c1-10-6-5-7-8(10)3-2-4-9(7)11/h2-6,11H,1H3

- InChIKey: APNDQEVFUYROIS-UHFFFAOYSA-N

- ほほえんだ: SC1=CC=CC2=C1C=CN2C

計算された属性

- せいみつぶんしりょう: 163.04557046g/mol

- どういたいしつりょう: 163.04557046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 5.9Ų

1-methyl-1H-indole-4-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1844121-0.1g |

1-methyl-1H-indole-4-thiol |

1349902-83-5 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1844121-0.5g |

1-methyl-1H-indole-4-thiol |

1349902-83-5 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1844121-1.0g |

1-methyl-1H-indole-4-thiol |

1349902-83-5 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1844121-5g |

1-methyl-1H-indole-4-thiol |

1349902-83-5 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1844121-1g |

1-methyl-1H-indole-4-thiol |

1349902-83-5 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1844121-0.05g |

1-methyl-1H-indole-4-thiol |

1349902-83-5 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1844121-0.25g |

1-methyl-1H-indole-4-thiol |

1349902-83-5 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1844121-5.0g |

1-methyl-1H-indole-4-thiol |

1349902-83-5 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1844121-2.5g |

1-methyl-1H-indole-4-thiol |

1349902-83-5 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1844121-10.0g |

1-methyl-1H-indole-4-thiol |

1349902-83-5 | 10g |

$4236.0 | 2023-06-03 |

1-methyl-1H-indole-4-thiol 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1349902-83-5 (1-methyl-1H-indole-4-thiol) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量